N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzenesulfonamide
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide is unique due to its combination of a benzothiazole moiety, a pyrrole ring, and a chlorobenzamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-15(2)27(11-12-29-3)21(26-22(28)16-7-6-8-17(24)13-16)20(14)23-25-18-9-4-5-10-19(18)30-23/h4-10,13H,11-12H2,1-3H3,(H,26,28) |
InChI Key |
FYCZPRAUTIHFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl)CCOC)C |
Origin of Product |
United States |
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